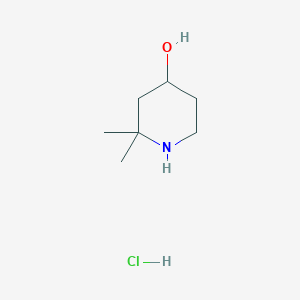

2,2-Dimethylpiperidin-4-ol hydrochloride

描述

2,2-Dimethylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a six-membered ring with two methyl groups at the 2-position and a hydroxyl group at the 4-position, forming a hydrochloride salt. It is used in pharmaceutical and chemical research as a structural motif or intermediate. The compound’s CAS number is 937681-12-4, and it is supplied by Shanghai Chaolan Chemical Technology Center .

属性

IUPAC Name |

2,2-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRBOZPWDRTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often require elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

化学反应分析

Types of Reactions

2,2-Dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorinating agents.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

科学研究应用

Pharmacological Applications

2,2-Dimethylpiperidin-4-ol hydrochloride exhibits diverse pharmacological properties, making it a valuable compound in drug development.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, have shown potential in cancer therapy:

- Mechanism of Action : Compounds with piperidine moieties can inhibit crucial pathways involved in tumor progression. For instance, certain derivatives have been shown to inhibit IKKβ, a key regulator in the NF-κB signaling pathway associated with inflammation and cancer .

- Case Study : A study demonstrated that a piperidine derivative exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases:

- Alzheimer's Disease : Research suggests that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. The introduction of the piperidine structure has been shown to enhance brain exposure and improve inhibition properties .

Antimicrobial Properties

Piperidine derivatives, including this compound, have demonstrated antimicrobial activity:

- Mechanism : These compounds affect bacterial cell wall synthesis and interact with DNA gyrase, leading to effective inhibition of various bacterial strains including MRSA and E. coli .

Synthesis and Derivatives

The synthesis of this compound typically involves several methods:

| Method | Description |

|---|---|

| Hydrogenation | Reduction processes yielding various piperidine derivatives |

| Cyclization | Intramolecular cyclization techniques to form complex structures |

| Alkylation | Introduction of alkyl groups to enhance biological activity |

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing a new piperidine derivative which showed improved binding affinity to cancer-related targets compared to existing drugs. The derivative was tested in vitro and demonstrated significant apoptosis induction in cancer cell lines.

Case Study 2: Alzheimer's Disease Treatment

Another research effort involved modifying existing cholinesterase inhibitors by incorporating the piperidine structure. This modification led to enhanced selectivity and potency against both AChE and BuChE, providing a promising avenue for Alzheimer's treatment development.

作用机制

The mechanism of action of 2,2-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

相似化合物的比较

Structural and Molecular Comparisons

The table below compares key structural features and molecular data of 2,2-Dimethylpiperidin-4-ol hydrochloride with analogous piperidine derivatives:

Key Observations :

Physicochemical Properties

Available data for related compounds highlight trends:

- Solubility : Piperidine hydrochlorides are generally water-soluble due to ionic character. For example, 4-(Diphenylmethoxy)piperidine hydrochloride lacks reported solubility data, but its high molecular weight (303.83 g/mol) suggests lower solubility than simpler analogs .

- Stability : Hydroxyl and amine groups in these compounds may render them sensitive to oxidation or hydrolysis under acidic/basic conditions.

生物活性

2,2-Dimethylpiperidin-4-ol hydrochloride is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a piperidine ring with a hydroxyl group, which is crucial for its interaction with biological targets. The compound's structure allows it to bind to specific enzymes and receptors, influencing their activity. The mechanism of action typically involves:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways involved in cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been noted for its ability to inhibit viral replication in vitro, particularly against viruses that utilize host kinases for entry and replication . This suggests a promising avenue for developing broad-spectrum antiviral therapies.

Cancer Therapy

Recent studies have highlighted the potential anticancer effects of piperidine derivatives, including this compound. It has shown cytotoxicity in various cancer cell lines, indicating its role in inducing apoptosis and inhibiting tumor growth . For example:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines more effectively than some reference drugs .

Study 1: Antiviral Efficacy

In a study focusing on dengue virus (DENV), this compound was tested for its ability to inhibit viral replication. The results indicated significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as a therapeutic agent against DENV .

Study 2: Cancer Cell Line Testing

Another investigation assessed the compound's efficacy against FaDu hypopharyngeal tumor cells. The findings revealed that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, supporting its development as an anticancer agent .

Research Findings Summary Table

常见问题

Q. What are the recommended synthetic routes for 2,2-Dimethylpiperidin-4-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, the piperidine ring may be functionalized via alkylation of a precursor amine (e.g., 4-hydroxypiperidine) with methylating agents like methyl iodide. Polar aprotic solvents (DMF or DMSO) at elevated temperatures (~60–80°C) enhance reaction rates and yields . Optimization requires controlling steric hindrance from the 2,2-dimethyl group, which may reduce reactivity. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Yield discrepancies across studies often arise from variations in stoichiometry, solvent purity, or reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the 2,2-dimethyl group (singlet for six equivalent methyl protons) and hydroxyl/amine protons.

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula .

- Elemental Analysis : Validates Cl⁻ content (~20–22% for hydrochloride salts). Discrepancies in melting points or spectral data may indicate residual solvents or stereoisomeric impurities .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer: Contradictions often arise from:

- pH-Dependent Solubility : The compound’s solubility in water decreases at alkaline pH due to deprotonation of the hydroxyl group. Standardize buffers (e.g., phosphate buffer pH 7.4) for comparative studies .

- Hygroscopicity : Hydrochloride salts may absorb moisture, altering apparent stability. Use dynamic vapor sorption (DVS) analysis and store samples in desiccators (<30% RH).

- Degradation Pathways : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C). Conflicting stability data may reflect differences in storage conditions (e.g., exposure to light or oxidizing agents) .

Q. How do steric effects from the 2,2-dimethyl group influence the reactivity of the piperidine ring in nucleophilic reactions?

Methodological Answer: The 2,2-dimethyl substituents introduce steric hindrance, which:

- Reduces Ring Flexibility : Limits chair-to-chair inversion, favoring specific conformers in reactions.

- Impacts Nucleophilic Attack : Bulkiness slows SN2 reactions at the 4-OH position. Use bulky electrophiles (e.g., tert-butyl bromides) or Lewis acids (e.g., BF₃) to enhance reactivity .

- Alters Hydrogen Bonding : The hydroxyl group’s hydrogen-bonding capacity may be sterically shielded, affecting solubility or crystal packing. Computational modeling (DFT) can predict preferred reaction sites .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., receptors, enzymes)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with GPCRs or ion channels, leveraging the compound’s rigidity for precise binding predictions.

- Kinetic Assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods (Ellman’s assay) under varied pH and temperature conditions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to differentiate steric vs. electronic effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO), buffer composition, or incubation time can skew results. Replicate experiments with internal controls (e.g., known agonists/antagonists).

- Validate Purity : Impurities ≥2% (e.g., unreacted precursors) may confound activity. Cross-validate with orthogonal techniques (e.g., LC-MS and bioassays) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。